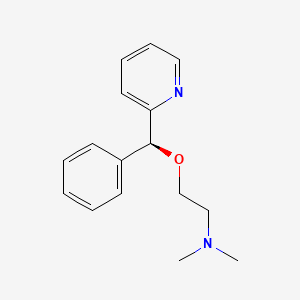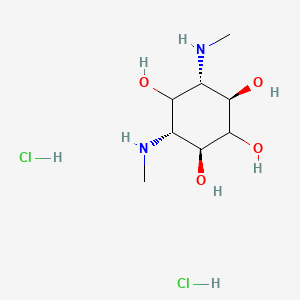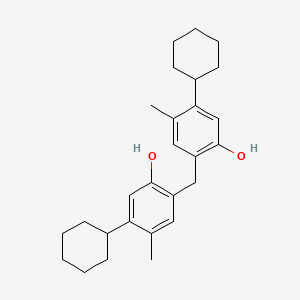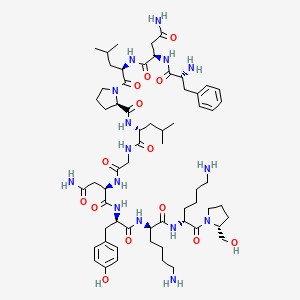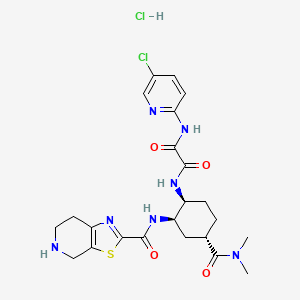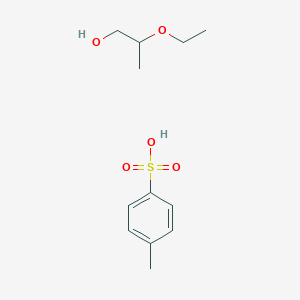
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C14H22O6S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxypropanol group and a methylbenzenesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-ethoxypropan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ethoxypropanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The ethoxypropanol group can act as a nucleophile, participating in various chemical reactions. The sulfonic acid group can enhance the compound’s solubility and reactivity, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypropan-1-ol;4-methylbenzenesulfonic acid
- 2-Propoxypropan-1-ol;4-methylbenzenesulfonic acid
- 2-Butoxypropan-1-ol;4-methylbenzenesulfonic acid
Uniqueness
2-Ethoxypropan-1-ol;4-methylbenzenesulfonic acid is unique due to its specific combination of an ethoxypropanol group and a methylbenzenesulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications.
Properties
CAS No. |
54646-37-6 |
|---|---|
Molecular Formula |
C12H20O5S |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
2-ethoxypropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7-5(2)4-6/h2-5H,1H3,(H,8,9,10);5-6H,3-4H2,1-2H3 |
InChI Key |
DTAPQMMXMUQBEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


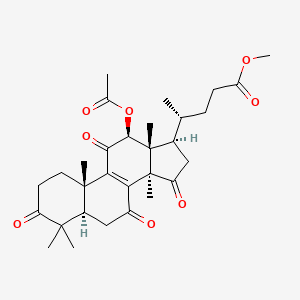

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

